
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a thiazole ring, an oxadiazole moiety, and a benzamide group. These structural motifs are commonly found in compounds with medicinal properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis Analysis
The synthesis of related compounds has been reported using microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, demonstrating the utility of this approach in constructing complex molecules that contain similar structural features to our compound of interest .
Molecular Structure Analysis
The molecular structure of such compounds typically includes heterocyclic rings like thiazole and oxadiazole, which are known for their electron-rich nature and ability to engage in various types of chemical interactions. These interactions are crucial for the binding of the compound to biological targets, which is often a key factor in their biological activity .
Chemical Reactions Analysis
Compounds with benzamide groups are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry or undergo further chemical modifications to enhance their biological activity. The presence of a thiazole ring also suggests potential for chemical reactions involving nucleophilic substitution or addition, given the presence of an electron-deficient carbon within the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's behavior in biological systems and can impact its absorption, distribution, metabolism, and excretion (ADMET) profiles. For instance, the synthesized compounds in one study showed good oral drug-like behavior, which is indicative of favorable physical and chemical properties for potential therapeutic use .
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide and its derivatives have shown potential in anticancer research. A study by Ravinaik et al. (2021) highlighted the design, synthesis, and evaluation of similar compounds, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer.
Antibacterial and Antimicrobial Properties
These compounds have also been explored for their antibacterial and antimicrobial properties. Research conducted by Khalid et al. (2016) synthesized N-substituted derivatives that demonstrated moderate to significant antibacterial activity.
Antioxidant Evaluation
The antioxidant properties of related compounds have been investigated as well. Bondock et al. (2016) synthesized new functionalized oxadiazoles and evaluated their antioxidant activity. Some of these compounds showed excellent antioxidant activity and were effective in protecting against DNA damage.
Crystal Structure Analysis
The crystal structures of derivatives have been characterized to understand their molecular properties better. For instance, Sharma et al. (2016) and Karanth et al. (2019) studied the crystal structures of related compounds, providing insights into their molecular frameworks and potential interactions.
Antitubercular Activity
The potential of these compounds in treating tuberculosis has also been explored. Nayak et al. (2016) synthesized N-substituted amide derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis, identifying promising lead molecules for drug development.
Other Biological Applications
Various studies have focused on synthesizing and characterizing benzamides and oxadiazoles for a range of biological applications, including as potential inhibitors of enzymes and microbial agents. For instance, Saeed et al. (2015) and Gangapuram et al. (2009) reported the synthesis of derivatives with potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-9(2)27(23,24)13-7-5-6-12(8-13)15(22)19-17-21-20-16(25-17)14-10(3)18-11(4)26-14/h5-9H,1-4H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKIMWAWZPSLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


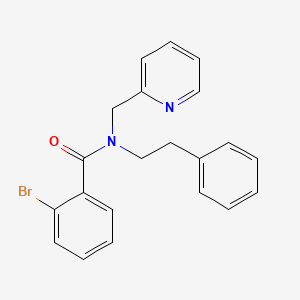
![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B3002187.png)
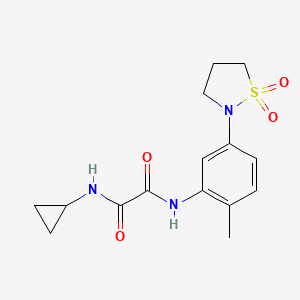
![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)
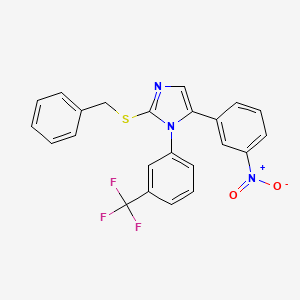
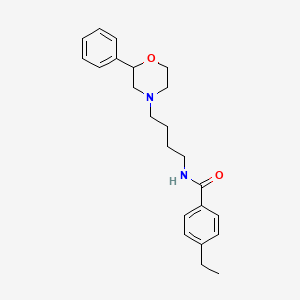
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3002196.png)
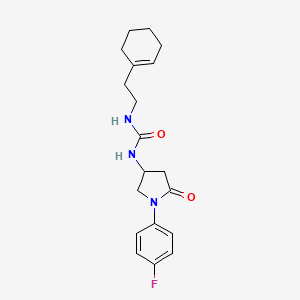

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)
![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)